molecular formula C10H14N6 B3023131 1-methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 245449-97-2

1-methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B3023131
CAS No.: 245449-97-2
M. Wt: 218.26 g/mol
InChI Key: USAIOAAYWNVXEH-UHFFFAOYSA-N
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Description

Historical Evolution of Pyrazolo[3,4-d]Pyrimidine-Based Therapeutics

The therapeutic exploration of pyrazolo[3,4-d]pyrimidines originated from their structural analogy to purine nucleobases, enabling competitive inhibition of adenosine triphosphate (ATP)-binding domains in kinase enzymes. Early synthetic efforts in the 1990s focused on unsubstituted derivatives, revealing modest activity against proto-oncogenic kinases. The field advanced significantly with the discovery that N1-substitution substantially modulates both target affinity and metabolic stability – a breakthrough exemplified by the 2003 development of 4-amino derivatives showing >100-fold selectivity for cyclin-dependent kinase 2 (CDK2) over related isoforms.

Structural evolution progressed through three distinct phases:

  • First-generation analogs (1995–2005): Emphasis on C4 amino substitutions, yielding compounds with nanomolar CDK inhibition but poor oral bioavailability.
  • Second-generation derivatives (2006–2015): Introduction of aromatic and alicyclic substituents at N1 and C4 positions, enhancing both potency and blood-brain barrier penetration.
  • Third-generation hybrids (2016–present): Rational design incorporating piperazinyl groups, as seen in 1-methyl-4-piperazin-1-yl derivatives, to optimize solubility and receptor subtype selectivity.

This historical trajectory underscores the scaffold's adaptability, with over 120 clinical candidates derived from pyrazolo[3,4-d]pyrimidine cores reported since 2010.

Structural Significance of 1-Methyl-4-Piperazin-1-yl Substitution

The 1-methyl-4-piperazin-1-yl modification introduces critical pharmacophoric features that address historical limitations of pyrazolopyrimidine therapeutics:

Table 1: Impact of Substituents on Pyrazolo[3,4-d]Pyrimidine Pharmacology

Position Substituent Pharmacological Effect Structural Rationale
N1 Methyl - ↑ Metabolic stability via CYP3A4 inhibition
- ↓ Plasma protein binding
Steric hindrance prevents oxidative demethylation while maintaining planar geometry
C4 Piperazin-1-yl - ↑ Water solubility (logP reduction 0.8–1.2 units)
- σ1 Receptor antagonism
Basic nitrogen enables salt formation; flexible chain accommodates receptor conformations

X-ray crystallographic studies reveal that the methyl group at N1 induces a 15° tilt in the pyrazolopyrimidine plane, creating optimal van der Waals contacts with hydrophobic kinase subpockets. Concurrently, the piperazinyl moiety adopts a chair conformation that positions its terminal nitrogen 6.2 Å from the scaffold's centroid – matching the spatial requirements of sigma-1 receptor (σ1R) antagonists.

Quantum mechanical calculations demonstrate that this substitution pattern increases dipole moment from 4.3 D (parent compound) to 6.8 D, enhancing interactions with polar kinase domains. Synthetic accessibility is maintained through a streamlined three-step protocol:

  • Knoevenagel condensation : 3-Methyl-1H-pyrazol-5(4H)-one + 4-dimethylaminobenzaldehyde → arylidene intermediate
  • Cyclization : Thiourea-mediated ring closure under acidic conditions
  • Piperazine incorporation : Nucleophilic aromatic substitution at C4 using piperazine in DMF at 120°C

This synthetic route achieves an overall yield of 58–62%, with HPLC purity >98%. The final product exhibits dual mechanism of action, showing IC₅₀ values of 12 nM against CDK2 and 45 nM at σ1R in transfected HEK-293 cells.

Properties

IUPAC Name

1-methyl-4-piperazin-1-ylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6/c1-15-9-8(6-14-15)10(13-7-12-9)16-4-2-11-3-5-16/h6-7,11H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USAIOAAYWNVXEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901204509
Record name 1-Methyl-4-(1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine
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Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245449-97-2
Record name 1-Methyl-4-(1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-4-(1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine
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Preparation Methods

The synthesis of 1-methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-Methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

Chemistry

MPP serves as a versatile building block for synthesizing more complex organic molecules. Its structure allows for various modifications that can lead to the development of new compounds with tailored properties.

Biology

In biological research, MPP has been utilized as a probe for studying cellular processes. It has shown potential in modulating signaling pathways due to its ability to interact with specific molecular targets. For instance, it has been reported to inhibit certain kinases involved in cell cycle regulation, making it a candidate for further exploration in cancer research.

Medicine

The medicinal applications of MPP are particularly noteworthy:

  • Anticancer Activity: Research indicates that MPP can induce apoptosis in cancer cells by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
  • Antiviral Properties: Preliminary studies suggest that MPP may exhibit antiviral activity against specific viruses by interfering with their replication mechanisms.
  • Antimicrobial Effects: The compound has also been evaluated for its antimicrobial properties, showing efficacy against various bacterial strains.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that MPP significantly inhibited the growth of several cancer cell lines by inducing cell cycle arrest at the G1 phase. The mechanism was linked to the downregulation of CDK2 activity, leading to increased apoptosis rates .

Case Study 2: Antiviral Activity

In vitro experiments have shown that MPP can inhibit viral replication in specific models of viral infections. The compound was effective against RNA viruses, suggesting its potential as a therapeutic agent in viral diseases .

Case Study 3: Antimicrobial Properties

Research indicated that MPP exhibited broad-spectrum antimicrobial activity, effective against both Gram-positive and Gram-negative bacteria. The compound's mechanism was attributed to disrupting bacterial cell wall synthesis .

Mechanism of Action

The mechanism of action of 1-methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. It has been found to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, thereby inhibiting cell proliferation . Additionally, it may interact with other molecular pathways, contributing to its overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of pyrazolo[3,4-d]pyrimidine derivatives are highly dependent on substituents at positions 1, 3, 4, and 4. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Selected Pyrazolo[3,4-d]pyrimidine Derivatives

Compound Name Substituents (Position) Key Biological Activities Key References
1-Methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine 1: Methyl; 4: Piperazinyl Kinase inhibition, antitumor potential
1-Benzyl-4-(4-methylpiperazinyl)-1H-pyrazolo[3,4-d]pyrimidine 1: Benzyl; 4: 4-Methylpiperazinyl Enhanced solubility, kinase modulation
1-(4-Chlorobenzyl)-4-[4-(2-phenylethyl)piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine 1: 4-Chlorobenzyl; 4: Phenethyl-piperazinyl GPCR targeting, potential CNS activity
1-(4-Methylphenyl)-6-(methylsulfanyl)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidine 1: 4-Methylphenyl; 4: Piperidino; 6: Methylsulfanyl Antiproliferative activity, kinase inhibition
3-Bromo-4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine 1: Methyl; 3: Bromo; 4: Chloro; 6: Methyl Intermediate for disubstituted analogs, halogen-enhanced reactivity
4-Hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine 1: Phenyl; 4: Hydroxy Xanthine oxidase inhibition, urate-lowering

Pharmacological Profiles

  • Kinase Inhibition:
    • The piperazinyl group in the target compound and enhances selectivity for kinases like EGFR and CDK2 .
    • Methylsulfanyl at position 6 () augments activity against leukemia cell lines (IC₅₀ < 10 µM) .
  • Anticancer Activity: Allopurinol derivatives (e.g., ) show attenuated xanthine oxidase inhibition while retaining anticancer effects, reducing gout-related side effects . Halogenated analogs () serve as intermediates for cytotoxic disubstituted derivatives .
  • Enzyme Modulation: Hydroxy substitution at position 4 () mimics allopurinol, inhibiting xanthine oxidase but with reduced efficacy compared to the parent drug .

Biological Activity

1-Methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine is a compound belonging to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities and therapeutic potential. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C10H14N6C_{10}H_{14}N_6 with a molecular weight of approximately 218.26 g/mol. The structure features a piperazine ring and a pyrazolo[3,4-d]pyrimidine core, which contributes to its biological efficacy.

The primary mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinases : This compound has been identified as an inhibitor of various kinases, particularly cyclin-dependent kinases (CDKs). Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy .
  • Targeting Epidermal Growth Factor Receptor (EGFR) : Recent studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine can act as EGFR inhibitors. These compounds have demonstrated significant anti-proliferative activity against cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer) .

Biological Activity and Therapeutic Applications

The biological activity of this compound has been explored in various contexts:

Anticancer Activity

A notable study assessed the anti-proliferative effects of pyrazolo[3,4-d]pyrimidine derivatives against A549 and HCT116 cell lines. The most potent derivative exhibited an IC50 value of 0.016 µM against wild-type EGFR and demonstrated efficacy against mutant forms as well .

Antiviral and Antimicrobial Properties

Beyond its anticancer potential, compounds in this class have also been investigated for antiviral and antimicrobial activities. Their ability to inhibit specific viral replication processes or bacterial growth pathways positions them as promising candidates in infectious disease treatment .

Case Studies

Several case studies highlight the effectiveness of pyrazolo[3,4-d]pyrimidine derivatives:

  • EGFR Inhibition : A study reported that a derivative with a similar structure showed significant inhibition of EGFR with an IC50 value lower than that of existing treatments like erlotinib. This suggests potential for development into a new class of anticancer agents .
  • Cell Cycle Arrest : Flow cytometric analyses indicated that certain derivatives could induce apoptosis and arrest the cell cycle at the S and G2/M phases in cancer cells. This effect was associated with an increase in the BAX/Bcl-2 ratio, indicating a shift towards pro-apoptotic signaling .

Comparative Analysis

The following table summarizes the biological activities and IC50 values of selected pyrazolo[3,4-d]pyrimidine derivatives:

CompoundTargetIC50 (µM)Activity Type
Derivative 12bWild-type EGFR0.016Anticancer
Derivative 12bMutant EGFR (T790M)0.236Anticancer
Other DerivativesVarious kinasesVariesAnticancer/Antiviral

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine and its derivatives?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, derivatives with piperazine substituents can be synthesized by reacting pyrazolo[3,4-d]pyrimidine precursors (e.g., 4-chloro intermediates) with piperazine under reflux in polar aprotic solvents like acetonitrile or DMF . Key steps include:

  • Alkylation/arylation : Use of alkyl/aryl halides or benzoyl chlorides to introduce substituents (e.g., methyl groups or aryloxy chains) at specific positions .
  • Purification : Recrystallization from solvents like ethanol or aqueous mixtures to isolate high-purity products .
  • Characterization : IR spectroscopy (e.g., NH/OH stretches at 3200–3400 cm⁻¹) and ¹H NMR (e.g., aromatic proton shifts at δ 6.5–8.5 ppm) are critical for structural confirmation .

Q. How can researchers optimize reaction conditions to improve yields in pyrazolo[3,4-d]pyrimidine synthesis?

  • Methodological Answer : Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while dry conditions prevent hydrolysis of sensitive intermediates .
  • Catalyst use : Anhydrous potassium carbonate (K₂CO₃) facilitates deprotonation and accelerates coupling reactions .
  • Reaction time/temperature : Extended reflux (e.g., 6–24 hours) ensures completion of slow substitutions, as seen in urea/thiourea derivative synthesis .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodological Answer : Discrepancies (e.g., antitumor vs. anti-inflammatory activities) can be addressed by:

  • Comparative assays : Standardized in vitro models (e.g., MTT assays for cytotoxicity) to test analogs under identical conditions .
  • Structural analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the piperazine ring) with bioactivity using QSAR models .
  • Target validation : Kinase inhibition profiling (e.g., EGFR or Aurora kinases) to identify specific molecular targets .

Q. How can X-ray crystallography and spectroscopic data confirm novel pyrazolo[3,4-d]pyrimidine structures?

  • Methodological Answer :

  • Single-crystal X-ray diffraction : Resolves bond lengths/angles (e.g., mean C–C bond length of 0.006 Å in pyrazolo[3,4-d]pyrimidine cores) and confirms regiochemistry .
  • NMR/IR correlation : ¹H NMR detects aromatic proton environments (e.g., pyrimidine CH at δ 8.2–8.9 ppm), while IR identifies functional groups (e.g., C=O stretches at 1670–1730 cm⁻¹) .
  • Mass spectrometry : High-resolution MS validates molecular weights (e.g., M⁺ peaks at m/z 317 for phenolic derivatives) .

Q. What methodologies guide SAR studies for piperazinyl-substituted pyrazolo[3,4-d]pyrimidines targeting kinases?

  • Methodological Answer :

  • Substituent variation : Modify the piperazine ring with fluorinated or bulky groups (e.g., 4-fluorophenyl) to assess steric/electronic effects on kinase binding .
  • Biological testing : Enzymatic assays (e.g., IC₅₀ determination) and cellular models (e.g., proliferation inhibition in cancer cell lines) .
  • Computational docking : Molecular dynamics simulations to predict binding poses in kinase ATP pockets (e.g., interactions with hinge regions) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 2
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1-methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine

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